molecular formula C16H12FN3 B6345515 4-(3-Fluorophenyl)-6-phenylpyrimidin-2-amine CAS No. 1195977-38-8

4-(3-Fluorophenyl)-6-phenylpyrimidin-2-amine

Cat. No. B6345515
CAS RN: 1195977-38-8
M. Wt: 265.28 g/mol
InChI Key: XVAJZUXWLZLYSA-UHFFFAOYSA-N
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Description

“4-(3-Fluorophenyl)-6-phenylpyrimidin-2-amine” is a chemical compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring in this compound is substituted with a phenyl group at the 6-position, a fluorophenyl group at the 4-position, and an amine group at the 2-position .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable pyrimidine derivative with the appropriate phenyl and fluorophenyl reagents, possibly through a nucleophilic substitution or a coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, with the phenyl, fluorophenyl, and amine substituents. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The amine group could act as a nucleophile or a base, while the phenyl and fluorophenyl groups could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity .

Safety and Hazards

Like all chemical compounds, handling this compound would require appropriate safety precautions. This could include avoiding inhalation or skin contact, and using personal protective equipment .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include studying its reactivity, investigating its interactions with biological targets, or developing new methods for its synthesis .

properties

IUPAC Name

4-(3-fluorophenyl)-6-phenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3/c17-13-8-4-7-12(9-13)15-10-14(19-16(18)20-15)11-5-2-1-3-6-11/h1-10H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAJZUXWLZLYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)-6-phenylpyrimidin-2-amine

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